

Diethyl (2-oxopropyl)phosphonate chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide to **Diethyl (2-oxopropyl)phosphonate** for Researchers and Drug Development Professionals

Introduction

Diethyl (2-oxopropyl)phosphonate is a versatile organophosphorus compound with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals makes it a compound of great interest to researchers, scientists, and professionals in drug development.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction.

Chemical Structure and Properties

Diethyl (2-oxopropyl)phosphonate, also known as diethyl acetonylphosphonate, is a phosphonate ester. The molecule features a phosphonate group attached to a propanone backbone.

Chemical Identifiers and Physical Properties



Property	Value	Reference	
CAS Number	1067-71-6 [2][3][4]		
Molecular Formula	C7H15O4P	[2][3]	
Molecular Weight	194.17 g/mol [3]		
Linear Formula	CH3COCH2P(O)(OC2H5)2		
SMILES String	CCOP(=O)(CC(C)=O)OCC		
InChI Key	RSAFKRSMGOSHRK- UHFFFAOYSA-N		
Appearance	Liquid		
Density	1.01 g/mL at 25 °C	[4]	
Boiling Point	126 °C at 9 mmHg	[4]	
Refractive Index (n20/D)	1.433 [4]		
Solubility	Miscible with tetrahydrofuran, ether, dichloromethane, and [4] chloroform.		

Spectroscopic Data

The structural characterization of **diethyl (2-oxopropyl)phosphonate** is confirmed by various spectroscopic techniques.



Spectroscopy	Solvent	**Chemical Shifts (δ) / Wavenumber (cm ⁻¹) **	Reference
¹H NMR	CDCl₃	4.31–4.10 (m, 4H), 2.29 (s, 3H), 1.40 (td, 6H)	[5]
¹³ C NMR	CDCl₃	190.1 (d, J = 13.1 Hz), 65.6, 63.4 (d, J = 6.1 Hz), 27.2, 16.1 (d, J = 5.7 Hz)	[5][6][7]
³¹ P NMR	CDCl₃	11.02	[5]
FTIR (neat)	2986, 2117, 1655, 1260, 1006	[5]	

Synthesis and Reactivity

Diethyl (2-oxopropyl)phosphonate is commercially available, typically with a purity of around 96%.[5][8] It serves as a crucial starting material for the synthesis of other important reagents. A notable example is its conversion to Diethyl (1-diazo-2-oxopropyl)phosphonate, a key reagent in the Ohira-Bestmann modification of the Seyferth-Gilbert homologation for the synthesis of alkynes.[5][8][9]

Experimental Protocol: Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate

This protocol is adapted from a procedure published in Organic Syntheses.[5][8]

Materials:

- **Diethyl (2-oxopropyl)phosphonate** (5.05 g, 26 mmol, 1.0 equiv)
- Sodium hydride (NaH, 60% dispersion in mineral oil, 1.04 g, 26 mmol, 1.0 equiv)
- Toluene, anhydrous (90 mL)



- 4-Acetamidobenzenesulfonyl azide (6.25 g, 26 mmol, 1.0 equiv)
- Tetrahydrofuran (THF), anhydrous (50 mL)
- Argon gas
- Ice-water bath

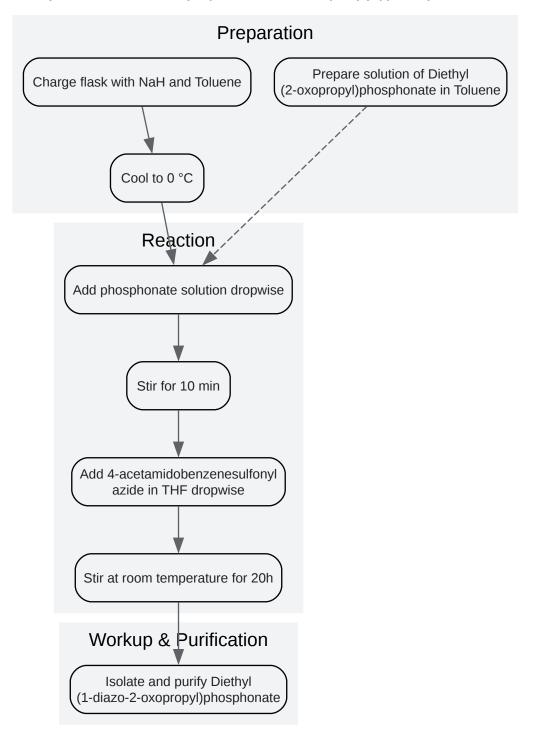
Procedure:

- A three-necked round-bottomed flask equipped with an addition funnel, argon inlet, and magnetic stir bar is charged with NaH and 50 mL of toluene.
- The suspension is cooled to 0 °C in an ice-water bath.
- A solution of diethyl (2-oxopropyl)phosphonate in 40 mL of toluene is added dropwise to the stirred suspension over 15 minutes. The formation of a white precipitate and bubbling will be observed.
- After stirring for an additional 10 minutes, a solution of 4-acetamidobenzenesulfonyl azide in 40 mL of THF is added dropwise over 15 minutes.
- The ice-water bath is removed, and the reaction mixture is stirred at room temperature for 20 hours.
- The resulting product, Diethyl (1-diazo-2-oxopropyl)phosphonate, can then be isolated and purified using standard workup and chromatography techniques.

Experimental Workflow Diagram:



Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate



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Caption: Workflow for the synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate.



Applications in Drug Development and Organic Synthesis

Diethyl (2-oxopropyl)phosphonate is a cornerstone reagent in synthetic chemistry, primarily utilized for C-C bond formation.[10] Its applications extend to the pharmaceutical and agricultural industries.[1]

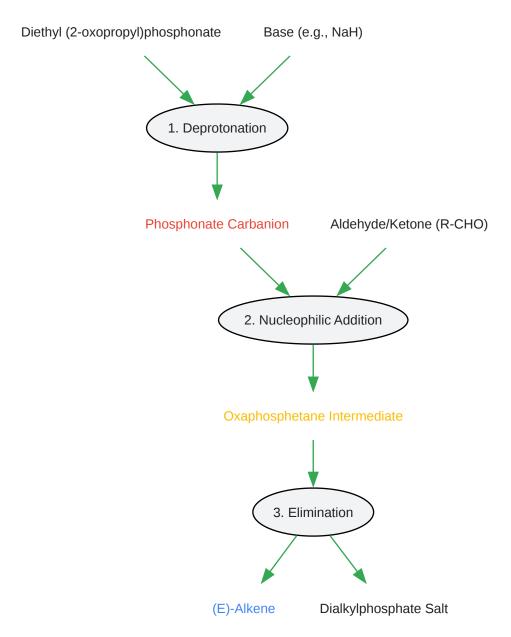
Horner-Wadsworth-Emmons (HWE) Reaction

The most prominent application of **diethyl (2-oxopropyl)phosphonate** is in the Horner-Wadsworth-Emmons (HWE) reaction.[11][12][13] This reaction involves the olefination of aldehydes or ketones with a phosphonate carbanion to produce alkenes, typically with high (E)-stereoselectivity.[12][13] The phosphonate carbanion, generated by deprotonation of the α -carbon of the phosphonate, is more nucleophilic and less basic than the corresponding Wittig reagent, allowing it to react with a broader range of carbonyl compounds under milder conditions.[12] A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous workup.[12][13]

Reaction Mechanism of the Horner-Wadsworth-Emmons Reaction:



Horner-Wadsworth-Emmons Reaction Mechanism



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Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

The HWE reaction is a powerful tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[13] Phosphonate-containing compounds themselves have found applications as antiviral and anticancer drugs, as well as treatments for



osteoporosis, highlighting the importance of phosphonate chemistry in drug design and development.[14][15]

Other Applications

- Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1]
- Agrochemicals: It is used in the formulation of pesticides and herbicides.[1]
- Heterocycle Synthesis: The derivative, Diethyl (1-diazo-2-oxopropyl)phosphonate, is used in 1,3-dipolar cycloadditions to form various nitrogen-containing heterocycles such as pyrazoles and triazolines.[8][9]

Conclusion

Diethyl (2-oxopropyl)phosphonate is a valuable and versatile reagent in modern organic synthesis. Its central role in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective synthesis of alkenes, a common structural motif in pharmaceuticals. A thorough understanding of its properties, reactivity, and experimental handling is essential for researchers and professionals engaged in synthetic chemistry and drug discovery. The continued exploration of phosphonate chemistry promises to yield new synthetic methodologies and novel therapeutic agents.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. Diethyl(2-oxopropyl)phosphonate [jinonpharma.com]
- 3. Diethyl (2-oxopropyl)phosphonate synthesis chemicalbook [chemicalbook.com]
- 4. Diethyl (2-oxopropyl)phosphonate | 1067-71-6 [chemicalbook.com]



- 5. orgsyn.org [orgsyn.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Diethyl (1-diazo-2-oxopropyl)phosphonate Enamine [enamine.net]
- 10. Diethyl (2-Oxopropyl)phosphonate | 1067-71-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. Horner-Wadsworth-Emmons reaction Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Editorial: Phosphonate chemistry in drug design and development, Volume II PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diethyl (2-oxopropyl)phosphonate chemical structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148940#diethyl-2-oxopropyl-phosphonate-chemical-structure]

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